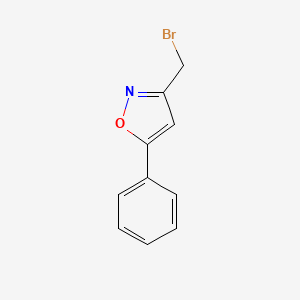

3-(Bromomethyl)-5-phenyl-1,2-oxazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-(bromomethyl)-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBKJFRUXVPDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 5 Phenyl 1,2 Oxazole and Congeneric Architectures

Direct Bromination Strategies

Direct bromination approaches are favored for their straightforwardness, typically involving the late-stage functionalization of a readily available precursor.

The most common method for the synthesis of 3-(bromomethyl)-5-phenyl-1,2-oxazole is the radical bromination of 3-methyl-5-phenyl-1,2-oxazole. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally performed in a nonpolar solvent like carbon tetrachloride (CCl4) or benzene and is initiated by heat or UV light.

The general reaction scheme is as follows:

The selection of the radical initiator and solvent system can influence the reaction's efficiency and yield. Below is a table summarizing various conditions reported in the literature for this transformation.

| Brominating Agent | Initiator | Solvent | Reaction Conditions | Yield (%) |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl4 | Reflux | 70-80 |

| N-Bromosuccinimide (NBS) | AIBN | Benzene | Reflux | 75-85 |

| N-Bromosuccinimide (NBS) | UV light | CCl4 | Room Temperature | 60-70 |

Achieving regioselectivity in the bromination of substituted 1,2-oxazoles is crucial when multiple reactive sites are present. In the case of 3-methyl-5-phenyl-1,2-oxazole, the methyl group at the 3-position is the primary site of radical halogenation due to the stability of the resulting benzylic-type radical. The phenyl group at the 5-position is generally unreactive under these conditions, ensuring high regioselectivity for the desired product.

Factors influencing regioselectivity include:

Radical Initiator: The choice of initiator can affect the rate of radical formation and, consequently, the selectivity of the reaction.

Solvent: The polarity of the solvent can influence the stability of the radical intermediate and the transition state, thereby affecting the regiochemical outcome.

Temperature: Higher temperatures can sometimes lead to a decrease in selectivity due to the formation of multiple radical species.

Cycloaddition and Condensation Routes to the 1,2-Oxazole Ring

The construction of the 1,2-oxazole ring itself is a powerful strategy for accessing a wide range of substituted analogs. These methods often involve the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound or a related species.

While the classical Van Leusen reaction synthesizes oxazoles (1,3-oxazoles), modifications and related methodologies can be employed to generate the isomeric 1,2-oxazoles (isoxazoles). These approaches often involve the use of Tosylmethyl isocyanide (TosMIC) or its derivatives in reactions with different substrates.

Tosylmethyl isocyanide (TosMIC) is a versatile reagent in heterocyclic synthesis. While its direct application in the Van Leusen synthesis leads to 1,3-oxazoles, its derivatives can be utilized in cycloaddition reactions to form 1,2-oxazoles. For instance, the reaction of a nitrile oxide (generated in situ from an oxime) with an alkene or alkyne is a classical method for 1,2-oxazole synthesis.

A related approach involves the reaction of a β-keto-α-oximinocarboxylate with an aldehyde in the presence of a base, which can lead to the formation of a 1,2-oxazole ring. While not a direct adaptation of the Van Leusen reaction, it shares the principle of building the heterocyclic ring from acyclic precursors.

In the synthesis of 1,2-oxazoles via cycloaddition reactions, the nature of the aldehyde or imine substrate is critical in determining the final substitution pattern of the heterocyclic ring. For the synthesis of 5-phenyl-1,2-oxazole derivatives, benzaldehyde or an imine derived from benzaldehyde would be the appropriate starting material.

The general scheme for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to form a 1,2-oxazole is as follows:

Bredereck Reaction Modifications for 1,2-Oxazole Formation

The classical Bredereck reaction involves the synthesis of 1,3-oxazoles from α-haloketones and amides ijpsonline.com. While not a direct route to 1,2-oxazoles, analogous principles are applied in one of the primary pathways to isoxazole (B147169) formation: the reaction of a three-carbon component with hydroxylamine nih.gov.

This approach typically utilizes a 1,3-dicarbonyl compound or an α,β-unsaturated ketone as the three-carbon synthon, which undergoes condensation and cyclization with hydroxylamine hydrochloride nih.gov. To synthesize a 3-(halomethyl)-5-phenyl-1,2-oxazole, a suitable precursor would be a halogenated derivative of a 1,3-diketone, such as 1-phenyl-4-bromo-1,3-butanedione. The reaction proceeds via nucleophilic attack by the hydroxylamine, followed by intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the cyclization determines the final substitution pattern.

Table 1: Representative Reaction of a 1,3-Diketone Analog with Hydroxylamine

| Reactant 1 | Reactant 2 | Product | Description |

| 1-Phenyl-4-bromo-1,3-butanedione | Hydroxylamine Hydrochloride | This compound | Cyclocondensation reaction forming the isoxazole ring. |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like disubstituted isoxazoles in a single pot, enhancing atom economy and reducing waste. Several MCRs have been developed for the construction of the isoxazole scaffold mdpi.comfrontiersin.org.

One such approach is a consecutive three-component alkynylation-cyclization sequence. This method can involve the coupling of an acid chloride and a terminal alkyne, followed by cyclization with a nitrogen source like hydroxylamine researchgate.net. For the target molecule, a potential three-component strategy could involve the reaction of phenylacetylene, a bromo-functionalized carbonyl component, and hydroxylamine hydrochloride.

Another powerful MCR involves a domino sequence where a Sonogashira coupling of an acid chloride with a terminal alkyne is followed by a 1,3-dipolar cycloaddition with an in-situ generated nitrile oxide organic-chemistry.org. This one-pot process allows for rapid assembly of highly substituted isoxazoles from simple starting materials organic-chemistry.org.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides with Alkynes)

The [3+2] cycloaddition between a nitrile oxide and an alkyne is arguably the most versatile and widely used method for synthesizing 3,5-disubstituted isoxazoles nih.govwikipedia.org. This reaction is a cornerstone of heterocyclic chemistry due to its high regioselectivity and functional group tolerance. For the synthesis of this compound, two primary regioselective strategies are viable:

Reaction of Phenylacetylene with Bromoacetonitrile Oxide : In this pathway, phenylacetylene serves as the dipolarophile. The key 1,3-dipole, bromoacetonitrile oxide, is highly reactive and typically generated in situ. A common method for its generation is the dehydrohalogenation of α,α-dibromoacetaldoxime or the oxidation of bromoacetaldehyde oxime using an oxidant such as sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS) nih.gov.

Reaction of Propargyl Bromide with Benzonitrile Oxide : Alternatively, the functionality can be reversed. Propargyl bromide acts as the alkyne component, and benzonitrile oxide is the 1,3-dipole. Benzonitrile oxide is readily prepared in situ from benzaldehyde oxime via oxidation or from benzohydroximoyl chloride via base-induced elimination of HCl organic-chemistry.org.

The regioselectivity of the cycloaddition is governed by frontier molecular orbital theory, reliably leading to the desired 3,5-disubstituted product wikipedia.org.

Table 2: 1,3-Dipolar Cycloaddition Pathways

| Dipolarophile | 1,3-Dipole (In-situ from Precursor) | Product |

| Phenylacetylene | Bromoacetonitrile oxide (from Bromoacetaldehyde oxime + oxidant) | This compound |

| Propargyl Bromide | Benzonitrile oxide (from Benzaldehyde oxime + oxidant) | This compound |

Advanced and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign protocols. These advanced methods have been successfully applied to the synthesis of isoxazoles, offering significant advantages over traditional techniques.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating mdpi.comnih.gov. The synthesis of isoxazoles via 1,3-dipolar cycloaddition is particularly amenable to microwave assistance semanticscholar.orgnih.gov.

The application of microwave heating can accelerate the in situ generation of nitrile oxides and the subsequent cycloaddition step, often reducing reaction times from many hours to mere minutes organic-chemistry.orgnih.gov. For instance, three-component coupling-cycloaddition sequences that take days under conventional heating can be completed in under 30 minutes with microwave irradiation, while also minimizing the formation of byproducts like furoxans organic-chemistry.org. This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of isoxazole libraries for chemical biology and materials science.

Table 3: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating (1,3-DC) | Hours to Days | Moderate to Good | organic-chemistry.org |

| Microwave Irradiation (1,3-DC) | Minutes | Good to Excellent | organic-chemistry.orgnih.govsemanticscholar.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry provides significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or unstable intermediates acs.orgnih.gov. The synthesis of isoxazoles, which often involves the in situ generation of potentially unstable nitrile oxides, is an ideal candidate for flow chemistry applications nih.gov.

Metal-Free Catalysis in Oxazole (B20620) Synthesis

The development of metal-free synthetic routes is a central goal of green chemistry, aiming to reduce environmental impact and avoid contamination of the final products with residual metals acs.org. The synthesis of 1,2-oxazoles can often be accomplished under metal-free conditions.

The most prominent metal-free route is the 1,3-dipolar cycloaddition, where the requisite nitrile oxide is generated in situ using metal-free reagents nih.gov. Common methods include the oxidation of aldoximes with reagents like sodium hypochlorite (NaOCl) or diacetoxyiodobenzene mdpi.com, or the dehydration of nitroalkanes. Furthermore, enamine-triggered [3+2] cycloaddition reactions provide a metal-free synthetic route to isoxazole precursors organic-chemistry.org. Recently, domino reactions, such as the reductive Nef reaction followed by cyclization of β-nitroenones using tin(II) chloride (though a metal salt, it avoids precious metal catalysts), have also provided efficient pathways to 3,5-disubstituted isoxazoles rsc.org. These approaches offer environmentally friendly alternatives for the synthesis of the isoxazole core nih.gov.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis offers powerful tools for the construction of the 1,2-oxazole core and the introduction of its substituents. While direct palladium- or copper-catalyzed synthesis of this compound is not extensively documented, analogous strategies for the formation of substituted isoxazoles provide a foundational understanding of potential synthetic pathways.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Although a direct palladium-catalyzed four-component synthesis of biaryl-substituted isoxazoles has been reported, the application of such methods to generate the 3-(bromomethyl) moiety is less common. researchgate.net A plausible, albeit not explicitly detailed in the literature for this specific compound, palladium-catalyzed approach could involve the functionalization of a pre-existing isoxazole ring.

For instance, a synthetic strategy could commence with a 3-methyl-5-phenyl-1,2-oxazole scaffold. This precursor could then undergo a palladium-catalyzed benzylic C-H bond activation and subsequent bromination. However, achieving regioselectivity at the methyl group without affecting the phenyl ring or the isoxazole core would be a significant challenge.

A more viable theoretical pathway could involve a Suzuki or Stille coupling of a suitably functionalized boronic acid or stannane derivative of 5-phenyl-1,2-oxazole with a bromomethylating agent, though this remains a speculative route without direct literature precedent for the target molecule. The development of palladium-catalyzed methods for the direct C-H arylation of oxazoles at the C-5 position suggests the potential for functionalizing the isoxazole ring, which could be adapted for the introduction of other substituents.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling for Precursor Synthesis (Note: This table is illustrative of general palladium-catalyzed reactions that could be adapted for the synthesis of precursors to this compound, as direct methods for the target compound are not well-documented.)

| Catalyst Precursor | Ligand | Base | Solvent | Reaction Type | Potential Application |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Suzuki Coupling | Coupling of a 3-bromo-1,2-oxazole with a phenylboronic acid derivative |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | Buchwald-Hartwig Amination | Synthesis of N-arylated isoxazole precursors |

| PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | Sonogashira Coupling | Synthesis of alkynyl-substituted isoxazole intermediates |

Copper-Mediated Syntheses

Copper-catalyzed reactions, particularly 1,3-dipolar cycloadditions, present a more direct and documented route to 3,5-disubstituted isoxazoles. A highly relevant method for the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles involves a multi-component reaction (MCR) utilizing the 1,3-dipolar cycloaddition between propargyl bromide and an in-situ generated α-chloro aldoxime. This approach provides the desired product in good to excellent yields under mild, metal-free conditions, though copper(I)-catalyzed versions of similar cycloadditions are very common.

In a typical procedure, an aldoxime, such as benzaldoxime, is treated with a chlorinating agent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. This intermediate, without isolation, then undergoes a cycloaddition reaction with propargyl bromide. The reaction is often carried out in a mixed solvent system, such as DMF/water. This method is advantageous due to its operational simplicity and the ready availability of the starting materials.

Table 2: Multi-Component Synthesis of 3-Phenyl-5-(bromomethyl)isoxazole Analogues (Based on a reported metal-free multi-component reaction analogous to copper-catalyzed cycloadditions)

| Aldehyde Precursor | Chlorinating Agent | Dipolarophile | Solvent | Yield (%) |

| Benzaldehyde | N-Chlorosuccinimide | Propargyl bromide | DMF/H₂O | Good to Excellent |

| 4-Chlorobenzaldehyde | N-Chlorosuccinimide | Propargyl bromide | DMF/H₂O | Good to Excellent |

| 4-Methoxybenzaldehyde | N-Chlorosuccinimide | Propargyl bromide | DMF/H₂O | Good to Excellent |

Isolation and Purification Methodologies

The isolation and purification of this compound are critical steps to obtain the compound in high purity, suitable for subsequent synthetic applications. Standard laboratory techniques such as chromatography and recrystallization are commonly employed.

Chromatographic Techniques for Separation

Column chromatography is a widely used method for the purification of isoxazole derivatives. Silica gel is the most common stationary phase for the separation of these compounds. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of ethyl acetate and petroleum ether (or hexane) is frequently utilized, with the polarity of the mixture being adjusted to achieve an optimal retention factor (Rf) on a thin-layer chromatography (TLC) plate, typically in the range of 0.2-0.4 for the desired compound.

The progress of the column chromatography is monitored by TLC, and fractions containing the pure product are combined. The solvent is then removed under reduced pressure to yield the purified this compound. For more challenging separations, particularly for chiral isoxazole derivatives, advanced techniques like supercritical fluid chromatography (SFC) have been employed. nih.govnih.gov

Table 3: Typical Column Chromatography Parameters for Isoxazole Purification

| Stationary Phase | Mobile Phase System | Gradient | Detection Method |

| Silica Gel (60-120 mesh) | Ethyl Acetate/Petroleum Ether | Isocratic or Gradient | TLC with UV visualization |

| Silica Gel (230-400 mesh) | Dichloromethane/Hexane | Isocratic or Gradient | TLC with UV visualization |

| Reversed-phase C18 | Acetonitrile/Water | Gradient | HPLC with UV detector |

Recrystallization and Precipitation Protocols

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Commonly used solvents for the recrystallization of isoxazole derivatives include ethanol (B145695), methanol, and mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Precipitation can also be used for purification. This involves dissolving the crude product in a good solvent and then adding a miscible anti-solvent in which the compound is insoluble, causing the pure product to precipitate out of the solution.

Table 4: Common Solvents for Recrystallization of Organic Compounds

| Solvent | Properties | Common Use |

| Ethanol | Polar protic | For moderately polar compounds |

| Methanol | Polar protic | For more polar compounds |

| Ethyl Acetate/Hexane | Solvent/anti-solvent pair | For compounds with intermediate polarity |

| Dichloromethane/Hexane | Solvent/anti-solvent pair | For less polar compounds |

Chemical Reactivity and Derivatization Pathways of 3 Bromomethyl 5 Phenyl 1,2 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 3-(bromomethyl)-5-phenyl-1,2-oxazole involves the displacement of the bromide ion by a nucleophile. This reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, characteristic of primary alkyl halides. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to attack by electron-rich species.

Scope and Limitations with Diverse Nucleophiles

The versatility of this compound as a synthetic building block is demonstrated by its successful reaction with a wide array of nucleophiles, categorized by the atom through which they attack the electrophilic carbon.

Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds, leading to the synthesis of various amine and azide (B81097) derivatives.

Amines: Primary and secondary amines, both aliphatic and aromatic, have been shown to displace the bromide to yield the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid formed as a byproduct. Common solvents for these reactions include acetone (B3395972), acetonitrile, and DMF. For example, the reaction with piperidine (B6355638) in acetone using potassium carbonate as a base proceeds efficiently at room temperature.

Azides: The azide ion (N(_3)(-)), typically from sodium azide, is an excellent nucleophile for S(_N)2 reactions. The reaction of this compound with sodium azide in a polar aprotic solvent like DMF or DMSO provides a straightforward route to 3-(azidomethyl)-5-phenyl-1,2-oxazole. This azide derivative can then serve as a precursor for the synthesis of 1,2,3-triazoles via "click" chemistry or can be reduced to the corresponding primary amine.

| N-Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Piperidine | K₂CO₃, Acetone, rt, 3h | 5-Phenyl-3-(piperidin-1-ylmethyl)-1,2-oxazole | 93 |

| Morpholine | K₂CO₃, Acetone, rt, 3h | 4-((5-Phenyl-1,2-oxazol-3-yl)methyl)morpholine | 95 |

| Aniline | K₂CO₃, Acetonitrile, reflux, 5h | N-((5-Phenyl-1,2-oxazol-3-yl)methyl)aniline | 88 |

| Sodium Azide | NaN₃, DMF, rt, 4h | 3-(Azidomethyl)-5-phenyl-1,2-oxazole | 96 |

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, can be used to synthesize ether derivatives of this compound through a reaction analogous to the Williamson ether synthesis.

Alkoxides: Alkoxides, generated from the corresponding alcohols by treatment with a strong base like sodium hydride or sodium metal, react with this compound to form ethers. For instance, sodium ethoxide in ethanol (B145695) will yield 3-(ethoxymethyl)-5-phenyl-1,2-oxazole. The choice of a non-protic solvent for the reaction with the pre-formed alkoxide can often improve yields by avoiding potential side reactions.

Phenoxides: Similarly, phenoxides, which are readily formed by treating phenols with a base such as potassium carbonate or sodium hydroxide, serve as effective nucleophiles. The reaction of a substituted or unsubstituted phenoxide with this compound in a solvent like DMF or acetone leads to the formation of aryl ethers.

| O-Nucleophile | Reagents and Conditions | Product |

| Sodium Ethoxide | NaOEt, EtOH, reflux | 3-(Ethoxymethyl)-5-phenyl-1,2-oxazole |

| Sodium Phenoxide | NaOPh, DMF, rt | 3-(Phenoxymethyl)-5-phenyl-1,2-oxazole |

Sulfur-based nucleophiles are generally excellent for S(_N)2 reactions due to their high polarizability and relatively low basicity.

Thiols: Thiols can be converted to their more nucleophilic thiolate anions by treatment with a base. These thiolates readily react with this compound to produce thioethers. For example, the reaction with various substituted thiophenols in the presence of a base like potassium carbonate in acetone proceeds smoothly to give the corresponding aryl thioethers.

Thiocyanates: The thiocyanate (B1210189) ion (SCN(-)) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with primary alkyl halides like this compound, the attack predominantly occurs through the more nucleophilic sulfur atom, leading to the formation of the corresponding thiocyanate derivative. This reaction is typically performed using potassium or sodium thiocyanate in a polar aprotic solvent.

| S-Nucleophile | Reagents and Conditions | Product | Yield (%) |

| 4-Chlorothiophenol | K₂CO₃, Acetone, rt, 3h | 3-(((4-Chlorophenyl)thio)methyl)-5-phenyl-1,2-oxazole | 94 |

| Thiophenol | K₂CO₃, Acetone, rt, 3h | 5-Phenyl-3-((phenylthio)methyl)-1,2-oxazole | 96 |

| Potassium Thiocyanate | KSCN, DMF, rt | (5-Phenyl-1,2-oxazol-3-yl)methyl thiocyanate | - |

Carbon-carbon bond formation at the bromomethyl position can be achieved using various carbon-based nucleophiles.

Malonate Carbanions: The enolate of diethyl malonate, generated by treatment with a base such as sodium ethoxide, is a soft carbanion that readily undergoes alkylation with primary alkyl halides. The reaction with this compound would yield diethyl 2-((5-phenyl-1,2-oxazol-3-yl)methyl)malonate. This product can then be further manipulated, for example, through hydrolysis and decarboxylation, to introduce a propionic acid side chain.

Organometallics: While hard organometallic reagents like Grignard reagents can be problematic due to their high basicity leading to potential side reactions, softer organometallic reagents such as organocuprates (Gilman reagents) are more suitable for S(_N)2 reactions with primary alkyl halides. For instance, lithium diphenylcuprate could potentially react with this compound to form 3-benzyl-5-phenyl-1,2-oxazole, although specific examples in the literature are scarce.

| C-Nucleophile | Reagents and Conditions | Product |

| Diethyl Malonate Enolate | NaOEt, EtOH, reflux | Diethyl 2-((5-phenyl-1,2-oxazol-3-yl)methyl)malonate |

| Lithium Diphenylcuprate | (Ph)₂CuLi, THF | 3-Benzyl-5-phenyl-1,2-oxazole |

Formation of Functionalized Oxazole (B20620) Derivatives

The bromomethyl group at the 3-position of the 1,2-oxazole ring serves as a highly reactive electrophilic site, making it an excellent precursor for a variety of nucleophilic substitution reactions. This reactivity is analogous to that observed in the isomeric 5-(bromomethyl)-3-phenylisoxazoles, which readily undergo substitution with a range of nucleophiles. rsc.org This allows for the introduction of diverse functional groups, leading to the formation of ethers, amines, sulfides, and other derivatives.

The general reaction scheme involves the displacement of the bromide ion by a nucleophile. Based on the reactivity of the analogous 5-(bromomethyl)-3-phenylisoxazole, it is anticipated that this compound will react similarly with various nucleophiles to yield a range of functionalized derivatives. rsc.org

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Predicted Product Class |

| Alkoxide | Sodium methoxide | Ether |

| Amine | Ammonia, primary/secondary amines | Amine |

| Thiolate | Sodium thiophenoxide | Sulfide |

| Thiourea | Thiourea | Isoxazolyl-thiourea conjugate |

| Carboxylate | Sodium acetate | Ester |

This table is predictive, based on the known reactivity of the isomeric 5-(bromomethyl)-3-phenylisoxazole. rsc.org

Transformations of the Phenyl Substituent

The phenyl ring at the 5-position of the 1,2-oxazole core provides another avenue for structural modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactivity

The 1,2-oxazole ring is an electron-withdrawing heterocycle, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. researchgate.net This deactivating effect directs incoming electrophiles to the meta-position of the phenyl ring. Reactions such as nitration and halogenation are expected to proceed at this position, typically requiring strong acidic conditions. scirp.orgnih.govfrontiersin.org

For instance, the nitration of aromatic compounds generally involves a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the active electrophile. semanticscholar.org In the case of this compound, the reaction would likely yield the 3-(bromomethyl)-5-(3-nitrophenyl)-1,2-oxazole.

Table 2: Predicted Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(Bromomethyl)-5-(3-nitrophenyl)-1,2-oxazole |

| Bromination | Br₂, FeBr₃ | 3-(Bromomethyl)-5-(3-bromophenyl)-1,2-oxazole |

| Sulfonation | Fuming H₂SO₄ | 3-(5-(Bromomethyl)-1,2-oxazol-3-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1-(3-(5-(Bromomethyl)-1,2-oxazol-3-yl)phenyl)ethan-1-one |

This table outlines predicted outcomes based on general principles of electrophilic aromatic substitution on deactivated rings. semanticscholar.orgresearchgate.net

Metalation and Cross-Coupling Reactions on the Phenyl Ring

Direct metalation of the phenyl ring can be challenging due to the acidity of the protons on the oxazole ring itself. acs.orgpharmaguideline.com Specifically, the C-2 proton of an oxazole is generally the most acidic, making it the primary site of deprotonation. acs.org

A more viable strategy for functionalizing the phenyl ring involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. researchgate.netnih.govresearchgate.net This approach typically requires the prior introduction of a halide (e.g., bromine or iodine) onto the phenyl ring via electrophilic aromatic substitution. The resulting aryl halide can then be coupled with a variety of organoboron or organozinc reagents to form new carbon-carbon bonds.

For example, a 3-(bromomethyl)-5-(3-bromophenyl)-1,2-oxazole could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl product. nih.govacs.org

Reactions Involving the 1,2-Oxazole Ring System

The 1,2-oxazole ring itself can participate in several transformative reactions, including ring expansion, rearrangement, and cycloaddition, leading to the formation of different heterocyclic systems.

Ring Expansion and Rearrangement Pathways

1,2-Oxazoles can undergo ring expansion and rearrangement reactions under thermal or photochemical conditions. rsc.orgnih.govrsc.org Photochemical irradiation of isoxazoles, which are structurally analogous to 1,2-oxazoles, can induce cleavage of the weak N-O bond, leading to the formation of a reactive ketenimine intermediate via an acyl azirine. nih.gov This intermediate can then be trapped by nucleophiles, such as hydrazine, to yield different heterocyclic structures like pyrazoles. nih.gov

Thermal rearrangement of 3,5-diphenylisoxazole (B109209) at high temperatures has been shown to produce 2,5-diphenyloxazole, among other products, indicating a skeletal reorganization is possible. rsc.orgrsc.org These findings suggest that this compound could potentially be converted to other heterocyclic systems under specific energetic conditions.

Cycloaddition Reactions of the Oxazole Core (e.g., Diels-Alder)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govresearchgate.netresearchgate.net The reactivity of the oxazole in these reactions is often enhanced by the presence of electron-donating groups on the ring or by activation with a Lewis acid. nih.govresearchgate.net The initial cycloadducts are often unstable and undergo rearrangement, typically with the loss of water or another small molecule, to afford substituted pyridines. researchgate.net

The participation of this compound in a Diels-Alder reaction with a suitable dienophile, such as an alkyne or an alkene, would be expected to yield a substituted pyridine (B92270) derivative after the characteristic rearrangement of the bicyclic intermediate. The specific substitution pattern on the resulting pyridine would depend on the nature of the dienophile used.

Hydrolysis and Ring Cleavage Reactions

The reactivity of the 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is influenced by its substituents. The weak N-O bond within the isoxazole (B147169) ring makes it susceptible to cleavage under certain conditions. researchgate.net While specific studies detailing the hydrolysis and ring cleavage of this compound are not extensively documented in publicly available research, the general reactivity of the isoxazole core provides insights into its potential behavior.

The stability of the isoxazole ring can be influenced by the nature of its substituents. For instance, the presence of a 5-hydroxy and 4-carboxy group on an oxazole ring has been shown to render the molecule unstable towards hydrolytic ring-opening and decarboxylation. scielo.org.mx Although this compound does not possess these specific activating groups, the inherent strain of the N-O bond suggests that under forcing hydrolytic conditions (e.g., strong acid or base with heating), the ring could potentially undergo cleavage.

Ring-opening reactions of oxazolone (B7731731) derivatives, which share the core oxazole structure, have been observed to proceed via nucleophilic attack. For example, new 5-oxazolones have been synthesized and their ring-opening reactions with primary aryl amines as nucleophiles have been studied to produce benzamide (B126) derivatives. researchgate.net This suggests that strong nucleophiles could potentially initiate a ring-opening cascade in this compound, although the reactivity would be significantly influenced by the specific reaction conditions and the nature of the nucleophile.

It is important to note that the phenyl group at the 5-position is expected to provide some degree of stabilization to the isoxazole ring through conjugation. However, the bromomethyl group at the 3-position is a reactive site for nucleophilic substitution, which could potentially lead to subsequent intramolecular reactions that might involve the isoxazole ring, although such pathways have not been explicitly reported for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers critical insights into the number, type, and electronic environment of hydrogen atoms in a molecule. In the case of 3-(Bromomethyl)-5-phenyl-1,2-oxazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments.

The protons of the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.4 and 8.0 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the isoxazole (B147169) ring. The proton on the isoxazole ring (at the C4 position) is anticipated to resonate as a singlet in a region characteristic for heterocyclic protons, likely around δ 6.5-7.0 ppm. A key and highly diagnostic signal is that of the bromomethyl (-CH₂Br) protons. This signal is expected to appear as a singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent bromine atom and the isoxazole ring, likely in the range of δ 4.5-5.0 ppm.

For comparison, the related compound 3-methyl-5-phenylisoxazole (B94393) shows a singlet for the methyl protons at δ 2.33 ppm and the isoxazole proton at δ 6.33 ppm, with the phenyl protons appearing between δ 7.4 and 7.8 ppm. The substitution of a bromine atom on the methyl group in this compound would be expected to cause a significant downfield shift of the methyl protons' signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.4 - 8.0 | Multiplet |

| Isoxazole-H (C4-H) | 6.5 - 7.0 | Singlet |

| -CH₂Br | 4.5 - 5.0 | Singlet |

¹³C NMR for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region, typically between δ 125 and 135 ppm. The quaternary carbon of the phenyl group attached to the isoxazole ring will have a distinct chemical shift. The carbon atoms of the isoxazole ring (C3, C4, and C5) will have characteristic chemical shifts. Based on data for similar isoxazole structures, the C3 and C5 carbons are expected to appear at lower field (δ > 150 ppm), while the C4 carbon will be at a higher field. For instance, in 3-methyl-5-phenylisoxazole, the C3, C4, and C5 carbons appear at δ 160.2, 100.0, and 169.4 ppm, respectively. The bromomethyl carbon (-CH₂Br) is anticipated to have a chemical shift in the range of δ 25-35 ppm, influenced by the electronegative bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 127 - 130 |

| Phenyl-C | 125 - 135 |

| Isoxazole-C3 | ~160 |

| Isoxazole-C4 | ~100 |

| Isoxazole-C5 | ~170 |

| -CH₂Br | 25 - 35 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between different atoms and elucidating the stereochemistry of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons within the phenyl ring. No cross-peaks are expected for the isoxazole proton or the bromomethyl protons as they are expected to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the isoxazole C4-H proton signal to the C4 carbon signal, the -CH₂Br proton signal to the -CH₂Br carbon signal, and the phenyl proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For a relatively rigid molecule like this compound, NOESY could show correlations between the C4-H of the isoxazole ring and the ortho-protons of the phenyl ring, as well as between the bromomethyl protons and the C4-H, depending on the preferred conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic fingerprint of the functional groups present in the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl and isoxazole rings would appear in the 1450-1600 cm⁻¹ region. The C=N stretching of the isoxazole ring is typically observed around 1600-1650 cm⁻¹. The N-O stretching vibration of the isoxazole ring usually appears in the 1300-1400 cm⁻¹ region. A significant band corresponding to the C-Br stretching of the bromomethyl group is expected in the lower frequency region, typically around 500-700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic and heterocyclic rings.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic/Isoxazole) | 1450 - 1600 |

| C=N Stretch (Isoxazole) | 1600 - 1650 |

| N-O Stretch (Isoxazole) | 1300 - 1400 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₈BrNO), the molecular weight is 238.08 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 238 and 240 with a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for isoxazole derivatives often involve the cleavage of the heterocyclic ring. For this compound, key fragmentation peaks could include the loss of the bromine atom ([M-Br]⁺) at m/z 159, and the loss of the bromomethyl radical ([M-CH₂Br]⁺) at m/z 144. Further fragmentation of the phenylisoxazole core would lead to other characteristic ions, such as the phenyl cation at m/z 77.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The presence of the phenyl group conjugated with the isoxazole ring in this compound suggests that it will absorb in the UV region.

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions of the conjugated aromatic and heterocyclic system. Typically, substituted phenylisoxazoles exhibit absorption maxima in the range of 250-300 nm. The exact position and intensity of the absorption bands will be influenced by the solvent polarity. The bromomethyl group is not a chromophore itself but can have a minor auxochromic effect.

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of the current scientific literature and crystallographic databases indicates that a definitive solid-state structure for This compound , as determined by single-crystal X-ray diffraction, has not been publicly reported. X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Although specific experimental data for this compound is not available, the crystallographic analysis of structurally related compounds, such as other 5-phenyl-1,2-oxazole derivatives, can offer general insights into its likely solid-state conformation. For instance, studies on analogous molecules reveal that the 1,2-oxazole ring is characteristically planar. The phenyl substituent at the 5-position is typically oriented at a dihedral angle with respect to this heterocyclic ring. In the case of 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the isoxazole ring and the unsubstituted phenyl ring is 17.60 (7)°. nih.gov It is reasonable to anticipate a similar non-coplanar arrangement in this compound.

For a definitive structural elucidation, a single crystal of this compound of sufficient quality would need to be prepared and analyzed using a diffractometer. This would furnish precise atomic coordinates, allowing for a detailed understanding of its molecular geometry and the supramolecular architecture established through any present intermolecular forces.

To illustrate the type of detailed information that such an analysis would provide, the following table presents crystallographic data for the related compound, 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. nih.gov

Interactive Table: Crystallographic Data for a Representative 5-Phenyl-1,2-Oxazole Derivative Note: This data is for 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole and serves as an example of the parameters that would be determined for this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO |

| Formula Weight ( g/mol ) | 235.27 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit cell dimensions | |

| a (Å) | 5.8052(2) |

| b (Å) | 7.7010(3) |

| c (Å) | 27.4363(8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1226.56(7) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Dihedral angle (isoxazole/phenyl) | 17.60(7)° |

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Detailed DFT studies on 3-(Bromomethyl)-5-phenyl-1,2-oxazole are not currently available. Such an analysis would be crucial for understanding the molecule's fundamental electronic properties.

Geometry Optimization and Energetic Stability

A geometry optimization calculation would determine the most stable three-dimensional conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. This foundational step is necessary before other properties can be accurately calculated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, would indicate the molecule's resistance to electronic excitation. For related isoxazole (B147169) structures, these calculations are frequently performed, but the specific values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule would interact with other reagents. The phenyl ring, the isoxazole ring, and the bromomethyl group would all present distinct electrostatic features.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations could be employed to model the transition states and energy profiles of reactions involving this compound, such as nucleophilic substitution at the bromomethyl group. These studies would provide mechanistic insights that are often difficult to obtain through experimental means alone. No such simulations have been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations would model the compound's behavior over time, revealing its conformational flexibility, particularly the rotation around the bonds connecting the phenyl ring, the isoxazole core, and the bromomethyl group. Furthermore, MD simulations in various solvents would clarify how the solvent environment affects the molecule's structure and stability.

Prediction and Validation of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

While experimental characterization data exists for related compounds, theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR) for this compound have not been reported. nih.gov Performing these calculations and comparing them with experimental data would serve as a validation of the computational methods used and provide a more profound understanding of the molecule's structural features.

In Silico Analysis of this compound: A Search for Theoretical and Computational Insights

A thorough review of publicly available scientific literature and computational chemistry databases reveals a significant gap in the in silico investigation of this compound. At present, there are no specific published studies focusing exclusively on the theoretical and computational analysis of this compound's chemical interactions and scaffold properties in a non-biological context.

The isoxazole ring system, a core component of the molecule , is a well-recognized scaffold in medicinal chemistry and materials science. researchgate.net The unique arrangement of oxygen and nitrogen atoms within this five-membered aromatic ring imparts it with distinct electronic and structural characteristics. researchgate.net These features allow for a variety of non-covalent interactions, which are crucial for the rational design of novel compounds. researchgate.net Computational methods, such as molecular docking and dynamics simulations, are frequently employed to explore the potential interactions of isoxazole-containing molecules. nih.gov

While general studies on isoxazole derivatives exist, they predominantly focus on their synthesis and biological activities, such as antimicrobial or anticancer properties. nih.govnih.gov For instance, research on related phenyl-isoxazole structures has involved computational predictions, but these have been in the context of their therapeutic potential. scienceopen.com

Detailed crystallographic and Hirshfeld surface analyses have been performed on structurally similar, yet distinct, compounds like 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine and 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. nih.govresearchgate.netnih.gov These studies provide valuable data on bond lengths, dihedral angles, and intermolecular interactions within their crystal lattices. nih.govresearchgate.netnih.gov However, the substitution pattern in this compound, specifically the presence of the bromomethyl group at the 3-position, would significantly alter its electronic distribution, steric profile, and potential for intermolecular interactions compared to these other analyzed structures.

The absence of specific in silico research on this compound means that data tables detailing its calculated properties—such as electrostatic potential surfaces, molecular orbital energies (HOMO/LUMO), dihedral angles, and non-covalent interaction profiles—are not available in the current body of scientific literature. Such studies would be necessary to provide a foundational, theoretical understanding of its chemical behavior and to fully characterize the properties of its molecular scaffold independent of any biological application.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Scaffold for the Construction of Diverse Heterocyclic Frameworks

The 3-(bromomethyl)-5-phenyl-1,2-oxazole moiety serves as an excellent scaffold for elaborating more complex heterocyclic systems. The reactive bromomethyl group is readily displaced by various nucleophiles, enabling the linkage of the phenylisoxazole core to other cyclic and heterocyclic structures. This strategy has been employed to create novel hybrid molecules with potential biological activities.

For instance, researchers have synthesized a series of 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones by reacting 3-(bromomethyl)-5-phenylisoxazoles with 7-hydroxyflavanone (B191499) in the presence of potassium carbonate. researchgate.net This reaction effectively links the isoxazole (B147169) and flavanone (B1672756) frameworks through an ether bond. Similarly, the compound has been used to create isoxazole-naphthalene analogues and tetrahydroquinoline/isoxazole hybrids. researchgate.net Another example involves the synthesis of benzofuran-isoxazole hybrids, where an acetylenic benzofuran (B130515) undergoes a 1,3-dipolar cycloaddition with in-situ generated nitrile oxides, a reaction that highlights the versatility of the isoxazole synthetic pathway. niscpr.res.in The core reaction involves the displacement of the bromide, a common strategy for building larger molecules from this scaffold.

| Starting Material 1 | Starting Material 2 (Nucleophile) | Resulting Heterocyclic Framework | Reference |

|---|---|---|---|

| This compound | 7-Hydroxyflavanone | 2-Phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-one | researchgate.net |

| This compound | Various Tetrahydroquinolines | Tetrahydroquinoline/isoxazole hybrids | researchgate.net |

| This compound | Various Naphthalene derivatives | Isoxazole-naphthalene analogues | researchgate.net |

| This compound | Thiourea / Amino Acids | Water-soluble isoxazole conjugates | researchgate.net |

Intermediate in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate large collections of structurally diverse small molecules for high-throughput screening and drug discovery. The ideal starting materials for DOS are scaffolds that can be easily and variably functionalized. mdpi.com this compound is an excellent intermediate for DOS due to the high reactivity of the bromomethyl group towards a wide range of nucleophiles.

By reacting this single isoxazole precursor with a library of diverse nucleophiles—such as amines, phenols, thiols, and various carbanions—a vast library of new molecules can be generated efficiently. Each product retains the core 3-phenyl-1,2-oxazole-5-yl-methyl structure but differs in the appended functional group. This approach allows for the systematic exploration of the chemical space around the isoxazole scaffold. For example, reacting the compound with different substituted anilines can produce a library of secondary amines, while reaction with various thiophenols can yield a library of thioethers. This strategy is fundamental to creating compound libraries needed to identify new drug leads or functional molecules. mdpi.com

Precursor for Complex Organic Molecules (e.g., Natural Product Analogues, Molecular Probes)

The utility of this compound extends to the total synthesis and derivatization of complex organic molecules, including analogues of natural products and functional molecular probes. The isoxazole moiety is a component in various natural products and medicinally important compounds. nih.gov

This building block has been instrumental in the design and synthesis of novel tubulin polymerization inhibitors, a class of anticancer agents. researchgate.net For example, a series of 1,3-oxazole sulfonamides were constructed and showed potent inhibition of cancer cell growth by interfering with microtubule dynamics. nih.gov The synthesis of these complex molecules often begins with a simple, reactive precursor, with the bromomethyl group allowing for the crucial bond formations needed to build the final target. nih.gov Furthermore, the inherent fluorescence of some heterocyclic systems suggests that derivatives of this compound could be developed as molecular probes. For instance, related oxadiazole-based molecules linked by polyethylene (B3416737) glycol (PEG) chains have been synthesized and shown to act as fluorescent chemosensors for detecting nitro-explosives and mercury ions. mdpi.com

Utility in Material Science Research (e.g., functional polymers, optoelectronic materials)

The applications of this compound are not limited to medicinal chemistry; it also holds potential in material science. The ability to initiate polymerization or be incorporated into polymer chains allows for the creation of functional materials with tailored properties.

A key application is in the synthesis of functional polymers. A structurally related compound, 2-[(4-bromomethyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, has been successfully used as an initiator for Atom Transfer Radical Polymerization (ATRP) of styrene. researchgate.net This process yields well-defined α-oxazolyl-functionalized polystyrene with predictable molecular weights and narrow distributions. researchgate.net This demonstrates that the bromomethyl group is an effective initiator for controlled radical polymerization. By analogy, this compound could be employed to synthesize polymers with a terminal phenylisoxazole group, thereby imparting specific chemical or physical properties to the polymer chain. Such polymers could find use in drug delivery systems or as specialized coatings. oatext.commedcraveonline.com

Additionally, oxazole (B20620) derivatives are known to possess potential photophysical and photochemical properties, making them candidates for use in optoelectronic materials. thepharmajournal.com They have been investigated for applications in semiconductor devices, suggesting that polymers incorporating the 3-phenyl-1,2-oxazole unit could exhibit interesting electronic or light-emitting characteristics. thepharmajournal.com

Design and Synthesis of Chemically Reactive Scaffolds

A reactive scaffold is a core molecular structure designed for easy, often late-stage, chemical modification to produce a variety of derivatives. mdpi.com this compound is a prime example of such a scaffold. Its design is simple yet highly effective: a stable, aromatic phenylisoxazole core provides a rigid and predictable three-dimensional structure, while the attached bromomethyl group acts as a versatile chemical handle.

The carbon-bromine bond in the bromomethyl group is polarized, making the carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This built-in reactivity is the key to its function as a scaffold. Synthetically, this allows for the straightforward introduction of diverse functionalities through well-established nucleophilic substitution reactions (SN2). This has been demonstrated in the synthesis of conjugates with amino acids and thiourea, creating water-soluble derivatives from the parent scaffold. researchgate.net The reliability and broad scope of this reaction make this compound a valuable and predictable tool for medicinal chemists and material scientists aiming to construct libraries of novel compounds. mdpi.com

Comparative Chemical Studies with Isomeric and Analogous Oxazole Systems

Positional Isomers of Bromomethyl-Phenyl Oxazoles (e.g., 4-(Bromomethyl)-5-phenyl-1,2-oxazole)

Positional isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct chemical and physical properties. nih.gov In the context of bromomethyl-phenyl oxazoles, the location of the bromomethyl and phenyl groups on the oxazole (B20620) ring is critical in determining the molecule's reactivity. The oxazole ring is characterized by differing electronic densities at its carbon positions (C2, C4, and C5), which influences the reactivity of attached substituents.

The reactivity order for electrophilic substitution on the oxazole ring itself is generally C4 > C5 > C2, assuming no strong electronic influence from existing substituents. pharmaguideline.com Conversely, the electron-withdrawing nature of the ring nitrogen and oxygen atoms makes the carbon atoms susceptible to nucleophilic attack to varying degrees.

When comparing 3-(bromomethyl)-5-phenyl-1,2-oxazole with its isomer, 4-(bromomethyl)-5-phenyl-1,2-oxazole , the primary difference lies in the electronic environment of the bromomethyl group.

This compound : The bromomethyl group is at the C3 position. This position is adjacent to the ring oxygen and nitrogen atoms. The reactivity of the bromo-substituent in a side chain is largely governed by the stability of the transition state or intermediate formed during substitution reactions (e.g., an SN1-type carbocation or an SN2 transition state). The electronic character of the C3 position directly influences the lability of the bromine atom.

4-(Bromomethyl)-5-phenyl-1,2-oxazole : With the bromomethyl group at the C4 position, its reactivity is influenced by the adjacent C5-phenyl group and the C3 nitrogen atom. Studies on substituted oxazoles have shown that the C4 position is often a site of facile deprotonation, indicating a degree of electronic activation. nih.gov

| Property | This compound | 4-(Bromomethyl)-5-phenyl-1,2-oxazole | Key Difference |

| Bromomethyl Position | C3 | C4 | The electronic environment of the substituent differs. |

| Adjacent Atoms | Oxygen (O1), Nitrogen (N2) | Carbon (C3), Carbon (C5) | Proximity to heteroatoms influences inductive effects. |

| Expected Reactivity | The lability of the bromine is influenced by the adjacent heteroatoms. | Reactivity is influenced by the adjacent phenyl group and the overall electron distribution of the ring. | The precise substitution pathway (SN1 vs. SN2) and rate would likely differ. |

Comparison with Dihydro-1,2-oxazoles and Isoxazole (B147169) Derivatives

Dihydro-1,2-oxazoles (Isoxazolines): Dihydro-1,2-oxazoles, commonly known as 1,2-oxazolines or isoxazolines, are non-aromatic analogues of isoxazoles. The key distinction is the presence of a single double bond in the five-membered ring, as opposed to the two double bonds that confer aromaticity in oxazole and isoxazole systems. This lack of aromaticity in dihydro-1,2-oxazoles leads to significant differences in stability and reactivity compared to this compound. mdpi.com

Stability: Aromatic compounds like 1,2-oxazoles are significantly more stable due to the delocalization of π-electrons. Dihydro-1,2-oxazoles are less stable and more prone to ring-opening reactions.

Reactivity: The double bond in dihydro-1,2-oxazoles behaves like a typical alkene, readily undergoing addition reactions. In contrast, the aromatic 1,2-oxazole ring resists addition reactions and instead undergoes substitution. For example, a recently synthesized dihydrooxazole, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, features a brominated exocyclic double bond, highlighting a different pattern of reactivity compared to substitution on a side-chain methyl group. mdpi.com

Isoxazole Derivatives: Isoxazoles are direct isomers of oxazoles, with the nitrogen and oxygen atoms in adjacent positions (1,2-oxazole) rather than separated by a carbon (1,3-oxazole). nih.govwikipedia.org This seemingly small change leads to notable differences in electronic structure and chemical behavior.

Electronic Structure: The arrangement of heteroatoms in isoxazoles results in a different distribution of electron density and a different dipole moment compared to oxazoles. researchgate.net

Reactivity: The O-N bond in the 1,2-oxazole ring is relatively weak and can be cleaved under certain conditions, such as reductive reactions, leading to ring-opening. This provides a synthetic pathway to other functionalized molecules, a reactivity pathway less common for the more stable 1,3-oxazole ring under similar conditions. chim.it Synthesis of regioisomers like 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459) and 5-phenyl-3-(trifluoromethyl)isoxazole demonstrates that substituent placement on the isoxazole ring is crucial for its properties. researchgate.net While both oxazoles and isoxazoles are considered aromatic, isoxazoles are often described as having a lower degree of aromaticity. sci-hub.red

| Compound Type | Aromaticity | Key Structural Feature | Typical Reactivity Difference from this compound |

| Dihydro-1,2-oxazoles | No | Single C=N or C=C double bond in the ring | Undergoes addition reactions; less stable and prone to ring-opening. mdpi.com |

| Isoxazole Derivatives | Yes | Adjacent N and O atoms (1,2-position) | Weaker O-N bond allows for facile reductive ring cleavage. chim.it |

Reactivity and Stability Profiles of Other Halogen-Substituted Oxazoles (e.g., Chloromethyl Analogues)

The nature of the halogen atom in a halomethyl-oxazole derivative significantly impacts the compound's reactivity, primarily in nucleophilic substitution reactions. Comparing the bromomethyl compound to its chloromethyl analogue, 3-(chloromethyl)-5-phenyl-1,2-oxazole , reveals predictable differences based on fundamental chemical principles.

The primary factor governing this difference is the carbon-halogen (C-X) bond strength and the leaving group ability of the halide ion.

Bond Strength: The C-Cl bond (average bond energy ~339 kJ/mol) is stronger than the C-Br bond (~285 kJ/mol).

Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion and a weaker base.

Consequently, this compound is expected to be more reactive in nucleophilic substitution reactions than its chloromethyl counterpart. This higher reactivity is advantageous in synthesis, as reactions can often proceed under milder conditions. This trend is observed across many classes of organic halides. For instance, studies on the halogenation of other heterocyclic systems show that bromo derivatives are often used as key intermediates for further functionalization due to their optimal balance of stability and reactivity. researchgate.net

When the halogen is substituted directly on the oxazole ring, its reactivity changes. For example, in 4-bromomethyl-2-chlorooxazole, palladium-catalyzed cross-coupling reactions show selectivity, with initial reactions occurring at the more labile bromomethyl position before subsequent coupling at the less reactive 2-chloro position. researchgate.net Furthermore, the "heavy atom effect" can influence the photophysical properties of halogenated heterocycles; increasing the atomic mass of the halogen (from Cl to Br to I) can lead to a significant reduction in fluorescence efficiency. rsc.org

| Halogenated Analogue | C-X Bond Strength | Leaving Group Ability | Expected Reactivity in Nucleophilic Substitution |

| 3-(Chloromethyl)-5-phenyl-1,2-oxazole | Higher (~339 kJ/mol) | Good | Less reactive |

| This compound | Lower (~285 kJ/mol) | Better | More reactive |

| 3-(Iodomethyl)-5-phenyl-1,2-oxazole | Lowest (~213 kJ/mol) | Best | Most reactive (but potentially less stable) |

Influence of Phenyl Substituent Position and Electronic Effects on Reactivity

The position of the phenyl group on the oxazole ring, and any substituents on the phenyl ring itself, exert profound electronic effects that modulate the reactivity of the entire molecule, including the bromomethyl group. researchgate.net These effects can be broadly categorized as inductive and resonance effects. lumenlearning.com

Influence of Phenyl Group Position:

5-Phenyl (the title compound): The phenyl group at C5 can engage in resonance with the oxazole ring. Its electronic influence is transmitted through the ring to the C3 position, affecting the stability of any intermediates formed at the bromomethyl side chain.

4-Phenyl Isomer: If the phenyl group were at the C4 position, its steric bulk would be adjacent to the C3 and C5 positions. Its electronic influence on a C3-bromomethyl group would be more direct, potentially altering the reactivity through a combination of steric hindrance and electronic effects.

2-Phenyl Isomer: A phenyl group at the C2 position would have a different electronic impact due to its proximity to both heteroatoms.

Electronic Effects of Substituents on the Phenyl Ring: Substituents on the phenyl ring can either donate or withdraw electron density, which alters the electronic character of the phenyl group and, by extension, the oxazole ring and the bromomethyl side chain. rsc.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) on the phenyl ring increase the electron density of the aromatic system. This increased density is relayed to the oxazole ring, which can, in turn, affect the C3-CH₂Br bond. For instance, an EDG might stabilize a positive charge that develops on the oxazole ring during a transition state, potentially accelerating SN1-type reactions. Studies on other heterocycles have shown that the inclusion of electron-donating substituents can impact reaction kinetics. rsc.org

The interplay of these electronic factors is a cornerstone of rational drug design and synthetic strategy, as it allows for the fine-tuning of a molecule's reactivity and properties. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues in 3 Bromomethyl 5 Phenyl 1,2 Oxazole Chemistry

Development of Novel Catalytic Systems for Specific Transformations

The functionalization of the 3-(bromomethyl)-5-phenyl-1,2-oxazole scaffold is poised for significant advancement through the development of novel catalytic systems. While traditional nucleophilic substitution reactions at the bromomethyl position are well-established, future research will likely focus on more sophisticated and selective transformations enabled by catalysis.

Palladium-catalyzed cross-coupling reactions represent a particularly promising area. nih.govnih.govrsc.orgillinois.edu Research is anticipated to move towards the development of palladium catalysts with bespoke ligand systems that can facilitate the coupling of the 3-(bromomethyl) group with a wide array of partners, including organoboron, organozinc, and organotin reagents. Such advancements would enable the direct introduction of diverse alkyl, aryl, and vinyl substituents at this position, significantly expanding the accessible chemical space. Furthermore, palladium-catalyzed C-H activation of the phenyl ring presents another frontier, allowing for the late-stage introduction of functional groups without the need for pre-functionalized starting materials. nih.govnih.gov

Beyond palladium, the exploration of other transition metals like nickel and copper is expected to yield novel catalytic transformations. These could include reductive coupling reactions or the facilitation of reactions with less reactive nucleophiles. The development of dual catalytic systems, combining a transition metal catalyst with an organocatalyst or a photocatalyst, could unlock unprecedented reaction pathways, leading to highly complex and diverse molecular architectures from the this compound starting material.

Exploration of Photochemical and Electrochemical Synthesis Pathways

The application of photochemical and electrochemical methods offers green and efficient alternatives to traditional synthetic routes, and their application to this compound chemistry is a burgeoning area of research.

Photochemical Approaches: The intrinsic photochemistry of the isoxazole (B147169) ring itself can be harnessed for various transformations. rsc.orgresearchgate.netrsc.org Irradiation with light can induce ring-opening and rearrangement reactions, potentially leading to the formation of other heterocyclic systems. researchgate.net Research in this area may focus on controlling the photochemical reactivity to selectively produce desired isomers or to trap reactive intermediates with other molecules, thereby creating novel and complex structures. Furthermore, the C-Br bond of the bromomethyl group is susceptible to photochemical cleavage. chemistrysteps.compressbooks.pubresearchgate.net This opens up avenues for radical-based functionalization reactions. Under photochemical conditions, the homolytic cleavage of the C-Br bond would generate a benzylic radical, which could then participate in a variety of reactions, such as addition to alkenes or alkynes, or coupling with other radical species.

Electrochemical Methods: Electrochemical synthesis provides a powerful tool for both the construction of the isoxazole ring and the functionalization of the bromomethyl group. The electrochemical reduction of benzylic bromides is a well-documented process that can proceed via a one- or two-electron pathway, leading to the formation of radicals or carbanions, respectively. rsc.orgresearchgate.netrsc.orgacs.orgresearchgate.net This offers a controlled and reagent-free method for generating reactive intermediates from this compound. These intermediates can then be trapped with various electrophiles or participate in dimerization reactions. For instance, electrochemical reduction in the presence of carbon dioxide could lead to the corresponding carboxylic acid. researchgate.net The development of selective electrochemical methods will be a key focus, aiming to control the reaction outcome by tuning parameters such as electrode material, potential, and solvent. rsc.orgrsc.orgacs.org

Integration into Advanced Flow Chemistry Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govmdpi.comkit.edu The integration of the synthesis and functionalization of this compound into flow chemistry platforms is a logical and promising future direction.

The synthesis of the isoxazole ring itself is amenable to flow conditions. libretexts.org Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The hazardous nature of some reagents used in isoxazole synthesis can also be mitigated through the use of in-line generation and immediate consumption in a flow system.

Furthermore, the subsequent functionalization of the this compound can be "telescoped" in a continuous flow process. This involves linking multiple reaction steps together without the need for isolation and purification of intermediates. For example, a flow reactor could be designed to first synthesize the isoxazole, and then in a subsequent module, introduce a nucleophile to react with the bromomethyl group. The integration of in-line purification and analysis techniques would further enhance the efficiency of such a platform. The development of packed-bed reactors containing immobilized catalysts or reagents could also streamline the synthesis and functionalization processes. acs.org

Detailed Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and the optimization of existing ones.

The formation of the 3,5-disubstituted isoxazole ring, typically through a 1,3-dipolar cycloaddition reaction, continues to be a subject of mechanistic study. mdpi.com Computational and experimental approaches can provide further insights into the concerted versus stepwise nature of this reaction and the factors that control its regioselectivity.

The reactivity of the bromomethyl group is another key area for mechanistic investigation. While nucleophilic substitution is a common reaction, the balance between SN1 and SN2 pathways can be influenced by the solvent, the nature of the nucleophile, and the presence of catalysts. libretexts.orglibretexts.org Detailed kinetic studies and computational modeling can elucidate the transition states and intermediates involved in these reactions. mdpi.com Furthermore, for the more advanced photochemical and electrochemical reactions, mechanistic studies will be essential to understand the nature of the excited states and radical intermediates, and how they lead to the observed products. chemistrysteps.compressbooks.pubyoutube.com

Expanding the Scope of Late-Stage Functionalization Strategies

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and materials science. acs.orgrsc.orgrsc.org The this compound scaffold is an excellent candidate for the development of novel late-stage functionalization strategies.

The bromomethyl group itself serves as a versatile handle for late-stage modifications through nucleophilic substitution. However, future research will likely focus on expanding the repertoire of reactions that can be performed on the isoxazole and phenyl rings. As mentioned earlier, catalytic C-H activation of the phenyl ring is a promising avenue. nih.govnih.gov The development of site-selective C-H functionalization methods would allow for the precise introduction of a wide range of substituents, dramatically increasing the structural diversity of accessible compounds.

Q & A

Q. Basic

- NMR :

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 238.0 (C10H8BrNO+) .

- IR : C-Br stretch at 560–610 cm⁻¹ and C=N at 1640–1680 cm⁻¹ .

How does the bromomethyl group influence substitution reactivity in cross-coupling reactions?

Advanced

The bromomethyl group acts as a versatile electrophile due to Br’s high leaving-group ability. Key applications:

- Nucleophilic substitution : Reacts with amines (e.g., pyrrolidine) in DMF at 60°C to form methylamine derivatives .

- Suzuki coupling : Pd(PPh3)4 catalyzes aryl-aryl coupling with boronic acids (e.g., phenylboronic acid) in toluene/EtOH .

Kinetic studies : Bromine’s electronegativity increases the reaction rate by 2–3× compared to chloromethyl analogs, as shown in Hammett σp analysis .

What stability considerations are critical for storing this compound?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .